molecular formula C11H15N3S B14899573 n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine

n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine

Cat. No.: B14899573
M. Wt: 221.32 g/mol
InChI Key: WHBCLUZGIHPXJR-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is an organic compound that features a thiophene ring and a pyrazole ring connected via a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the pyrazole ring.

    Alkylation: The final step involves the alkylation of the pyrazole-thiophene intermediate with propylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: An analogue with a similar thiophene ring structure but different amine substitution.

    Thiopropamine: Another analogue with a thiophene ring and a propylamine chain.

Uniqueness

N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is unique due to the presence of both a thiophene and a pyrazole ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications compared to its analogues .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14)

InChI Key

WHBCLUZGIHPXJR-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(NN=C1)C2=CC=CS2

Origin of Product

United States

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